molecular formula C23H27N5O4 B13791048 4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine CAS No. 80821-34-7

4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine

Cat. No.: B13791048
CAS No.: 80821-34-7
M. Wt: 437.5 g/mol
InChI Key: CFSHTQUPKCXCQD-XZOQPEGZSA-N
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Description

4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine is a complex organic compound characterized by its unique structure, which includes morpholine and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine, followed by further functionalization to introduce the imidazole and phenyl groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

    Substitution: The morpholine and phenyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron and ammonium chloride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

80821-34-7

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine

InChI

InChI=1S/C23H27N5O4/c29-28(30)20-8-6-19(7-9-20)27-21(18-4-2-1-3-5-18)24-22(25-10-14-31-15-11-25)23(27)26-12-16-32-17-13-26/h1-9,22-23H,10-17H2/t22-,23+/m0/s1

InChI Key

CFSHTQUPKCXCQD-XZOQPEGZSA-N

Isomeric SMILES

C1COCCN1[C@H]2[C@@H](N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5

Canonical SMILES

C1COCCN1C2C(N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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